molecular formula C6H5Ag3O7 B086174 Silver citrate CAS No. 126-45-4

Silver citrate

Cat. No.: B086174
CAS No.: 126-45-4
M. Wt: 512.70 g/mol
InChI Key: QUTYHQJYVDNJJA-UHFFFAOYSA-K
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Description

Silver Citrate (CAS 126-45-4), with the molecular formula C₆H₅Ag₃O₇ and a molecular weight of 512.70 g/mol, is a high-purity, off-white to dark grey crystalline powder . This compound is characterized by its very limited solubility in water (approximately 60.1 mg/mL) but can be successfully dissolved in citric acid solutions to form complexed solutions with significantly higher silver ion concentration for experimental applications . As a research compound, this compound offers significant value in antimicrobial studies, demonstrating strong bacteriostatic and bactericidal activities against both Gram-positive and Gram-negative bacteria, as well as yeasts and moulds . The mechanism of antibacterial action is multifaceted; silver ions (Ag⁺) are known to inhibit enzymes by binding to thiol groups, denature proteins, and cause DNA condensation which prevents replication . At higher concentrations, silver ions can induce programmed cell death (apoptosis) in bacteria, characterized by cell shrinkage (apoptotic body formation) and DNA fragmentation . This antimicrobial efficacy makes it a valuable reagent for developing novel antibacterial formulations and studying resistance mechanisms. In research settings, this compound is employed in various applications including: investigating antimicrobial properties in wound dressing prototypes ; developing preservative systems for cosmetic and personal care formulations such as deodorants, intimate hygiene products, and wet wipes ; synthesizing nano-scale silver carboxylate emulsions and films for material science applications ; and serving as a precursor for producing other silver-based compounds and catalysts . Recent toxicological research also utilizes this compound to study the effects of prolonged silver exposure on behavioral and cognitive functions in mammalian models, providing insights into neurotoxicity and accumulation patterns . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human consumption applications. Researchers should consult the safety data sheet and implement appropriate engineering controls and personal protective equipment during handling.

Properties

IUPAC Name

trisilver;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Ag/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTYHQJYVDNJJA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Ag3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889420
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3)
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Molecular Weight

512.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-45-4
Record name Silver citrate
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Record name Silver citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3)
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3)
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Record name Trisilver citrate
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Record name SILVER CITRATE
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Preparation Methods

Sodium Citrate Precipitation Method

The most widely documented synthesis involves reacting silver nitrate (AgNO₃) with sodium citrate (Na₃C₆H₅O₇) under controlled conditions. Stoichiometric amounts of AgNO₃ and Na₃C₆H₅O₇ are dissolved in aqueous solutions, mixed, and stirred to precipitate this compound. The reaction follows:
3AgNO3+Na3C6H5O7Ag3C6H5O7+3NaNO33\text{AgNO}_3 + \text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \rightarrow \text{Ag}_3\text{C}_6\text{H}_5\text{O}_7 \downarrow + 3\text{NaNO}_3
This method yields >99% purity with a silver content of 63.06% (theoretical: 63.13%). Filtration and washing with water are critical to remove nitrate impurities.

Alkaline Precipitation Using Sodium Hydroxide

This compound can also be synthesized by neutralizing citric acid (C₆H₈O₇) with sodium hydroxide (NaOH) in the presence of AgNO₃:
3AgNO3+C6H8O7+3NaOHAg3C6H5O7+3NaNO3+4H2O3\text{AgNO}_3 + \text{C}_6\text{H}_8\text{O}_7 + 3\text{NaOH} \rightarrow \text{Ag}_3\text{C}_6\text{H}_5\text{O}_7 \downarrow + 3\text{NaNO}_3 + 4\text{H}_2\text{O}
This route achieves 98.34% yield and 62.95% silver content, demonstrating near-theoretical efficiency.

Ammonium Hydroxide-Mediated Synthesis

Ammonium hydroxide (NH₄OH) serves as an alternative base for pH adjustment. Adding NH₄OH to AgNO₃ and citric acid solutions induces precipitation:
3AgNO3+C6H8O7+3NH4OHAg3C6H5O7+3NH4NO3+4H2O3\text{AgNO}_3 + \text{C}_6\text{H}_8\text{O}_7 + 3\text{NH}_4\text{OH} \rightarrow \text{Ag}_3\text{C}_6\text{H}_5\text{O}_7 \downarrow + 3\text{NH}_4\text{NO}_3 + 4\text{H}_2\text{O}
This method yields 98.75% with 62.50% silver content, slightly lower due to ammonium ion interference.

Table 1: Comparative Analysis of Synthesis Routes

MethodYield (%)Ag Content (%)Theoretical Ag (%)
Sodium Citrate99.2563.0663.13
Sodium Hydroxide98.3462.9563.13
Ammonium Hydroxide98.7562.5063.13

Reaction Parameters and Optimization

pH Dependence and Citrate Speciation

The pH of the reaction medium profoundly affects citrate ion speciation, influencing Ag₃C₆H₅O₇ crystallinity and particle size. At pH < 2, citric acid exists primarily as H₃C₆H₅O₇, which weakly complexes Ag⁺, leading to larger crystallites. Above pH 4, citrate transforms into [C₆H₅O₇]³⁻, enhancing Ag⁺ coordination and producing smaller, highly crystalline particles. Studies show that adjusting pH from 1.6 to 5.17 reduces nanoparticle size from 40 nm to 10 nm.

Solubility in Citric Acid Solutions

This compound exhibits minimal solubility in water (0.3 g/L) but dissolves in concentrated citric acid (>4 mol/L) via complexation:
Ag3C6H5O7+nC6H8O7[Ag3(C6H5O7)(C6H8O7)n]3\text{Ag}_3\text{C}_6\text{H}_5\text{O}_7 + n\text{C}_6\text{H}_8\text{O}_7 \rightarrow [\text{Ag}_3(\text{C}_6\text{H}_5\text{O}_7)(\text{C}_6\text{H}_8\text{O}_7)_n]^{3-}
Saturated solutions contain up to 25 g/L Ag⁺, enabling the preparation of stable antimicrobial formulations.

Morphological and Structural Characterization

Crystallinity and XRD Analysis

X-ray diffraction (XRD) confirms that all synthesis routes produce monoclinic Ag₃C₆H₅O₇ with space group P2₁/c. Peaks at 2θ = 10.3°, 20.7°, and 31.2° correspond to (001), (002), and (003) planes, respectively. No impurities (e.g., Ag₂O or AgNO₃) are detected, validating the purity of precipitated products.

Particle Morphology

This compound precipitates as a "curdy white" solid due to rapid nucleation and growth. Transmission electron microscopy (TEM) reveals irregular microcrystals (1–5 μm) with aggregated spherical subunits. This morphology contrasts with gelatinous precipitates of other silver salts (e.g., AgCl), attributed to citrate’s selective adhesion to Ag (111) facets during crystallization.

Functional Properties and Applications

Antimicrobial Activity

This compound/citric acid solutions exhibit potent bacteriostatic and bactericidal effects at Ag⁺ concentrations ≥13 g/L. Diluted solutions (0.1–1 g/L Ag⁺) inhibit E. coli and S. aureus within 30 minutes, making them suitable for topical antiseptics.

Stability in Solution

Stability tests show that solutions with [Ag⁺] <15 g/L and [C₆H₈O₇] >3 mol/L remain stable for >10 weeks at room temperature. Precipitation occurs only at higher Ag⁺ concentrations due to [Ag₃C₆H₅O₇·xH₂O] crystallization .

Chemical Reactions Analysis

Thermal Decomposition

Silver citrate undergoes decomposition when heated in inert atmospheres. Differential scanning calorimetry (DSC) studies reveal:

Decomposition Temperature RangeEnergy ReleaseProduct Identified
200–210°C~220 J/gElemental silver (Ag⁰)

This exothermic process corresponds to the breakdown of Ag₃C₆H₅O₇ into metallic silver, carbon dioxide, and water vapor . XRD analysis confirms the absence of intermediate phases, indicating a direct solid-state decomposition pathway .

Dissolution and Complexation

This compound exhibits low solubility in water (0.3 g/L) but dissolves readily in citric acid solutions through ligand-assisted complexation . Key findings include:

Solubility in Citric Acid

Citric Acid Concentration (mol/L)Dissolved Ag⁺ Concentration (g/L)
0.55.2
2.012.8
4.019.0

The dissolution mechanism involves:
Ag3C6H5O7+nH3C6H5O7[Ag(C6H5O7)m](32m)+H+\text{Ag}_3\text{C}_6\text{H}_5\text{O}_7+n\text{H}_3\text{C}_6\text{H}_5\text{O}_7\rightarrow [\text{Ag}(\text{C}_6\text{H}_5\text{O}_7)_m]^{(3-2m)-}+\text{H}^+

Experimental evidence shows the formation of mixed silver-citrate complexes rather than simple stoichiometric displacement . Aging studies demonstrate partial recrystallization of Ag₃C₆H₅O₇ from saturated solutions over 4 weeks, reducing Ag⁺ concentration by ~32% .

Redox Reactions

This compound participates in oxidation-reduction processes under controlled conditions:

Reduction to Metallic Silver

Reducing AgentReaction ConditionsNanoparticle Morphology
NaBH₄ (0.2–1.0 mM)pH 8–9, 25°CSpherical (50–80 nm)
Ascorbic AcidpH 6, 60°CPlates (100–200 nm)

The reduction mechanism involves citrate-mediated stabilization of {111} crystal facets, directing anisotropic growth in the presence of H₂O₂ . Borohydride concentrations >0.4 mM delay nucleation initiation from 3 to 30 minutes while increasing nanoplate aspect ratios (3–11) .

Ligand Exchange and Stability

This compound demonstrates ligand substitution capabilities:

Competing LigandObserved BehaviorStability Outcome
PolyvinylpyrrolidonePartial ligand displacementColloidal stability >8 weeks
NH₃Complete complex dissolution[Ag(NH₃)₂]⁺ formation

FTIR studies confirm citrate retains coordination through carboxylate groups (-COO⁻) even during partial ligand exchange . Hydrogen bonding between citrate hydroxyls and external polymers enhances structural stability in hybrid materials .

pH-Dependent Reactivity

The compound shows marked pH sensitivity:

pH RangeDominant SpeciesReactivity Profile
2–4AgH₂C₆H₅O₇Rapid Ag⁺ release
5–7Ag₃C₆H₅O₇ colloidsSurface-mediated oxidation
8–10[Ag(OH)₂]⁻-citrate adductsPrecipitation inhibition

Acidic conditions promote disintegration through protonation of citrate carboxyl groups, while alkaline environments favor hydroxyl-complex formation .

Scientific Research Applications

Antimicrobial Properties

Overview
Silver citrate exhibits significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Its mechanism involves the release of silver ions, which disrupt microbial cell membranes and inhibit cellular functions.

Case Study: Antimicrobial Efficacy
Research has demonstrated that this compound solutions possess strong bacteriostatic and bactericidal properties. In one study, this compound was tested against Pseudomonas aeruginosa and showed a log reduction of 7.39, indicating almost complete elimination of the bacteria . This suggests that this compound is more effective than traditional silver nitrate solutions in killing bacteria.

Pathogen Log Reduction (this compound) Log Reduction (Silver Nitrate)
Pseudomonas aeruginosa7.390.16
Mycobacterium tuberculosisEffective in preliminary testsNot specified

Biomedical Applications

Therapeutic Uses
this compound's biocompatibility makes it suitable for various therapeutic applications. It has been suggested as an enhancer of antimicrobial activity, antioxidant agent, and potential anticancer compound due to the synergistic effects of silver ions and citrate .

Topical Applications
Topically, this compound can be used to treat skin infections, promote wound healing, and manage burns. Its mild disinfectant properties allow it to be safely applied to mucous membranes and skin without causing irritation .

Agricultural Applications

Disinfectant Properties
Silver dihydrogen citrate has been shown to be effective against a wide range of pathogens affecting plants. It serves as a disinfectant in agricultural settings to reduce disease severity in crops .

Application Area Effectiveness
Grasses and GroundcoversHigh
Fruit-bearing PlantsModerate
VegetablesHigh

Material Science

Nanoparticle Stabilization
this compound is utilized in the stabilization of silver nanoparticles due to its ability to form stable colloids. These nanoparticles have applications in imaging, sensing, and drug delivery systems .

Summary of Findings

The applications of this compound are vast and varied:

  • Antimicrobial Agent: Effective against bacteria such as Pseudomonas aeruginosa and Mycobacterium tuberculosis.
  • Biomedical Uses: Used for wound healing and as an antioxidant.
  • Agricultural Disinfectant: Reduces plant diseases effectively.
  • Material Science: Stabilizes nanoparticles for various technological applications.

Mechanism of Action

Comparison with Similar Compounds

Silver Citrate vs. Silver Nitrate (AgNO₃)

  • In contrast, this compound exhibits slower ion release due to citrate’s chelation effect, prolonging antimicrobial action while reducing cellular toxicity .
  • Toxicity Profile: In murine models, silver nitrate demonstrated higher genotoxicity and acute toxicity compared to citrate-stabilized silver nanoparticles (AgNPs). For instance, silver nitrate induced DNA breaks in bone marrow cells at concentrations similar to citrate-coated AgNPs, but with more severe cytotoxic effects .

Table 1: Key Differences Between this compound and Silver Nitrate

Property This compound Silver Nitrate
Ag⁺ Release Rate Slow, controlled Rapid
Acute Toxicity (in vivo) Low High
Antimicrobial Duration Prolonged Short-term

This compound vs. Other Capping Agents in AgNPs

Citrate is widely used as a capping agent for AgNPs, but its performance varies compared to alternatives like polyvinylpyrrolidone (PVP) and dextran derivatives:

  • Colloidal Stability :
    Citrate-capped AgNPs show moderate stability in biological media due to electrostatic repulsion. However, in culture media containing proteins or electrolytes, aggregation occurs faster than with PVP-coated AgNPs, which exhibit stronger steric stabilization .
  • Antibacterial Efficacy :
    Citrate-capped AgNPs release Ag⁺ more efficiently than PVP-coated AgNPs, leading to superior antibacterial activity against E. coli and S. aureus. For example, the minimum inhibitory concentration (MIC) for citrate-AgNPs was 13.48 μg/mL against S. aureus, compared to 26.75 μg/mL for PVP-AgNPs . Dextran-coated AgNPs, however, outperformed citrate in biofilm penetration due to enhanced stability and diffusion .

Table 2: Comparison of Capping Agents for AgNPs

Capping Agent Stability in Media Ag⁺ Release Rate Antibacterial Efficacy (MIC)
Citrate Moderate High 13.48 μg/mL (S. aureus)
PVP High Low 26.75 μg/mL (S. aureus)
Dextran High Moderate 10.2 μg/mL (E. coli)

This compound vs. Sulfidic Silver Compounds

Sulfidic coatings (e.g., Ag₂S) on silver nanoparticles significantly slow Ag⁺ release compared to citrate-capped AgNPs. While sulfidic coatings enhance long-term stability in harsh environments, they reduce immediate antibacterial efficacy. Citrate’s balance between stability and ion release makes it preferable for applications requiring sustained antimicrobial action without complete passivation .

Mechanistic Insights and Research Findings

  • Role of Citrate in Ag⁺ Release :
    Citrate binds to AgNPs surfaces, inhibiting oxidative dissolution by excluding oxygen from active sites. However, in solution, free citrate complexes dissolved Ag⁺, reducing free ion concentration and modulating toxicity .
  • Synthesis and Morphology: Citrate concentration and pH critically influence AgNP morphology. At low pH, citrate promotes triangular or polygonal nanoparticles, while high pH yields spherical/rod-like structures . This contrasts with tannic acid or borohydride-based syntheses, which favor uniform spherical particles .

Biological Activity

Silver citrate is a compound formed by the combination of silver ions and citric acid, known for its significant antimicrobial properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Properties

This compound is synthesized through the reaction of silver nitrate with citric acid. The resulting compound is characterized by its limited solubility in water, which is approximately 1 part in 3500 parts of water, corresponding to about 285 ppm of Ag(I) ions in solution . The complex formation enhances its stability and bioactivity, making it suitable for various biomedical applications.

2. Antimicrobial Activity

This compound exhibits strong bacteriostatic and bactericidal activities against a range of pathogens. Studies have demonstrated that solutions containing this compound can effectively inhibit bacterial growth, particularly against Pseudomonas aeruginosa.

The antimicrobial effects are attributed to several mechanisms:

  • Membrane Disruption : Silver ions increase the permeability of bacterial cell membranes.
  • Metabolic Interference : Silver disrupts cellular metabolism, leading to the overproduction of reactive oxygen species (ROS), which can be toxic to bacteria .
  • Synergistic Effects : The presence of citrate ions may enhance the overall antimicrobial activity through chelation and alteration of local pH .

3.1 Case Studies

A significant study involved testing the bactericidal activity of this compound against Pseudomonas aeruginosa. The results indicated a log reduction of 7.39 in bacterial counts, suggesting nearly complete eradication of the bacteria . In comparison, silver nitrate at equivalent concentrations showed a log reduction of only 0.16, highlighting the superior efficacy of this compound.

CompoundLog ReductionRemarks
This compound7.39Strong bactericidal activity
Silver Nitrate0.16Minimal bactericidal effect

3.2 Toxicity Studies

Acute toxicity studies conducted on Sprague-Dawley rats indicated that this compound has a high safety profile. Doses up to 5000 mg/kg were administered without significant adverse effects observed . This suggests that this compound can be considered for therapeutic use with minimal toxicity concerns.

4. Applications in Medicine

This compound's antimicrobial properties make it suitable for various applications:

  • Wound Dressings : Its ability to prevent infections in wounds.
  • Cosmetic Preservatives : Used as a preservative due to its antimicrobial activity.
  • Dental Applications : Effective against dental biofilms and infections .

5.

This compound demonstrates promising biological activity with strong antimicrobial effects and low toxicity, making it an attractive candidate for various biomedical applications. Further research is warranted to explore its full potential and mechanisms in clinical settings.

Q & A

What experimental protocols ensure reproducible synthesis of high-purity silver citrate nanoparticles in aqueous systems?

Basic Research Question
Methodological Answer:
this compound nanoparticle synthesis requires controlled parameters to minimize contamination and ensure colloidal stability. Citrate acts as both a reducing agent and stabilizer, so stoichiometric ratios of silver nitrate to sodium citrate must be optimized. Protocols from analogous citrate-stabilized nanosilver systems recommend:

  • pH control (5–8) to balance ion release and particle aggregation .
  • Oxygen exclusion (via nitrogen purging) to prevent oxidative dissolution during synthesis .
  • Temperature modulation (0–37°C) to regulate reaction kinetics .
    Validate purity via centrifugal ultrafiltration and atomic absorption spectroscopy (AAS) to quantify free Ag⁺ ions .

How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across studies?

Advanced Research Question
Methodological Answer:
Data discrepancies often arise from variability in experimental design. To address this:

  • Standardize test parameters : Use ISO 20776-1 guidelines for antimicrobial susceptibility testing, including consistent inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and exposure time .
  • Control for ionic interference : Measure free Ag⁺ concentrations using ion-selective electrodes, as citrate ligands may chelate silver ions, altering bioavailability .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from peer-reviewed studies, accounting for variables like pH, nanoparticle size, and microbial strain differences .

What advanced spectroscopic techniques are optimal for characterizing this compound nanoparticle surface interactions?

Basic Research Question
Methodological Answer:
Surface chemistry profoundly impacts reactivity. Recommended techniques include:

  • X-ray photoelectron spectroscopy (XPS) : Quantifies surface-bound citrate ligands and oxidation states of Ag .
  • Dynamic light scattering (DLS) : Monitors colloidal stability and hydrodynamic diameter under varying ionic strengths .
  • UV-Vis-NIR spectroscopy : Tracks plasmon resonance shifts (400–450 nm) to infer particle aggregation or dissolution .
    For reproducibility, pre-treat samples with dialysis to remove unbound citrate .

How do environmental factors (pH, organic matter) influence the persistence of this compound nanoparticles in aquatic systems?

Advanced Research Question
Methodological Answer:
Environmental persistence is governed by dissolution kinetics and adsorption processes. Methodological approaches include:

  • Kinetic modeling : Use the empirical rate law Rate=k[O2][H+]\text{Rate} = k[\text{O}_2][\text{H}^+], derived for citrate-stabilized nanosilver, to predict dissolution under varying pH (3–9) and dissolved organic carbon (DOC) levels .
  • Long-term stability assays : Incubate nanoparticles with humic/fulvic acids (5–20 mg/L) and measure Ag⁺ release via AAS over 30 days .
  • Thermodynamic analysis : Calculate solubility equilibria using Nernst equations to predict Ag(0) oxidation under aerobic vs. anaerobic conditions .

What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question
Methodological Answer:
Dose-response analysis requires nonlinear regression models to account for threshold effects:

  • Hill equation : Fit sigmoidal curves to EC₅₀ data, adjusting cooperativity coefficients for Ag⁺-ligand binding .
  • ANOVA with post-hoc tests : Compare toxicity across multiple concentrations, controlling for covariates like cell type and exposure duration .
  • Bootstrap resampling : Estimate confidence intervals for low-dose extrapolations where data variability is high .

How can researchers design experiments to distinguish between nanoparticle-specific and ionic silver effects in biological assays?

Advanced Research Question
Methodological Answer:
Decoupling nanoparticle vs. ionic effects requires:

  • Centrifugal filtration : Separate nanoparticles (retentate) from free Ag⁺ (filtrate) post-incubation .
  • Parallel dosing : Compare biological responses to (a) intact nanoparticles, (b) Ag⁺ solutions (matching filtrate concentrations), and (c) particle-free supernatants .
  • Surface passivation : Coat nanoparticles with inert polymers (e.g., PEG) to isolate ionic contributions .

What quality control measures are critical when replicating this compound synthesis protocols from literature?

Basic Research Question
Methodological Answer:
Ensure reproducibility through:

  • Batch-to-batch consistency : Use identical reagent sources (e.g., Sigma-Aldrich AgNO₃, ≥99.0%) and ultrapure water (18.2 MΩ·cm) .
  • In-process monitoring : Track reaction progress via real-time pH and redox potential measurements .
  • Reference materials : Include citrate-stabilized silver standards (e.g., NIST RM 8013) for instrumental calibration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Silver citrate
Reactant of Route 2
Silver citrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.